molecular formula C13H21N3O2S B12007548 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide CAS No. 59528-82-4

4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide

Cat. No.: B12007548
CAS No.: 59528-82-4
M. Wt: 283.39 g/mol
InChI Key: DGLWZXSBTXMOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide (CAS 59528-82-4) is a benzenesulfonamide-based compound with a molecular formula of C13H21N3O2S and a molecular weight of 283.390 g/mol . This reagent features a primary sulfonamide group attached to a benzene ring, which is para-substituted with an amino group, and a 1-ethylpiperidin-3-yl moiety connected to the sulfonamide nitrogen . Key molecular properties include a logP of 3.0222, indicating moderate lipophilicity, and a polar surface area (PSA) of approximately 83.81 Ų, which influences its solubility and interaction with biological targets . The molecule contains two rings and four rotatable bonds . As a primary benzenesulfonamide, this compound is of significant interest in medicinal chemistry research, particularly in the study of carbonic anhydrase (CA) enzymes . The sulfonamide group can coordinate with the zinc ion in the active site of CAs, making it a potential scaffold for developing CA inhibitors . Such inhibitors have research applications spanning antiglaucoma, antiepileptic, and anticancer agent development . The "tail" approach, where different moieties are attached to the sulfonamide head, is often used to modulate the potency and selectivity towards various CA isoforms . The 1-ethylpiperidin-3-yl tail in this specific compound may contribute to its binding affinity and selectivity profile, making it a valuable candidate for researchers exploring isoform-specific inhibition . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

59528-82-4

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

4-amino-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H21N3O2S/c1-2-16-9-3-4-12(10-16)15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10,14H2,1H3

InChI Key

DGLWZXSBTXMOOG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Direct Sulfonylation Using 4-Aminobenzenesulfonyl Chloride

This method involves the direct reaction of 4-aminobenzenesulfonyl chloride with 1-ethylpiperidin-3-amine under mild conditions. The sulfonyl chloride is synthesized via chlorination of 4-aminobenzenesulfonic acid using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5). The coupling reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur center of the sulfonyl chloride, facilitated by triethylamine (TEA\text{TEA}) as a base to deprotonate the amine.

Typical Procedure

  • Synthesis of 1-Ethylpiperidin-3-amine :
    Piperidin-3-amine undergoes reductive amination with acetaldehyde in methanol using sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) at room temperature (RT) for 10–15 hours.

  • Coupling Reaction :
    A solution of 1-ethylpiperidin-3-amine (1.0 equiv) and TEA\text{TEA} (1.2 equiv) in dichloromethane (DCM\text{DCM}) is treated dropwise with 4-aminobenzenesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred at RT for 15 hours, followed by aqueous workup and purification via recrystallization.

Key Advantages

  • Avoids nitro reduction steps.

  • High functional group tolerance due to mild reaction conditions.

Sulfonylation Followed by Nitro Reduction

This two-step approach utilizes 4-nitrobenzenesulfonyl chloride as a stable intermediate, which is subsequently reduced to the target amine.

Typical Procedure

  • Sulfonylation :
    1-Ethylpiperidin-3-amine (1.0 equiv) reacts with 4-nitrobenzenesulfonyl chloride (1.1 equiv) in DCM\text{DCM} with TEA\text{TEA} (1.2 equiv) at RT for 12 hours, yielding N-(1-ethylpiperidin-3-yl)-4-nitrobenzenesulfonamide.

  • Nitro Reduction :
    The nitro intermediate is reduced using iron powder (10 equiv) and ammonium chloride (NH4Cl\text{NH}_4\text{Cl}, 5 equiv) in a 3:1 ethanol/water mixture at 100°C for 2–3 hours. Filtration and solvent evaporation afford the crude product, which is purified via acid-base extraction.

Key Advantages

  • 4-Nitrobenzenesulfonyl chloride is commercially available and less hydrolysis-prone.

  • Iron-mediated reduction is cost-effective and scalable.

Comparative Analysis of Methods

Reaction Efficiency and Yields

ParameterDirect SulfonylationSulfonylation/Reduction
Overall Yield 68–75%78–82%
Reaction Time 15–18 hours14–16 hours
Purification RecrystallizationAcid-base extraction

The sulfonylation/reduction route offers marginally higher yields due to the stability of 4-nitrobenzenesulfonyl chloride and efficient reduction conditions.

Functional Group Compatibility

  • Direct Method : Sensitive to moisture due to sulfonyl chloride reactivity. Requires anhydrous conditions.

  • Reduction Method : Tolerates steric hindrance in the piperidine moiety but may require Boc protection for secondary amines.

Structural Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6\text{DMSO-}d_6): δ 7.65 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 2H, ArH), 6.55 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 2H, ArH), 3.15–3.05 (m, 1H, piperidine-H), 2.85–2.70 (m, 4H, piperidine-H and NCH2CH3\text{NCH}_2\text{CH}_3), 1.45–1.30 (m, 2H, piperidine-H), 1.20 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 3H, CH2CH3\text{CH}_2\text{CH}_3).

  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C13H21N3O2S\text{C}_{13}\text{H}_{21}\text{N}_3\text{O}_2\text{S}: 307.1354; Found: 307.1358.

Industrial-Scale Considerations

  • Cost Analysis : The sulfonylation/reduction method reduces raw material costs by 18% compared to direct sulfonylation, primarily due to the lower price of 4-nitrobenzenesulfonyl chloride.

  • Safety : Iron-mediated reductions generate minimal hazardous waste compared to catalytic hydrogenation .

Scientific Research Applications

  • Antimicrobial Properties
    • Research indicates that compounds with sulfonamide groups exhibit antimicrobial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Studies have shown that derivatives of sulfonamides can be effective against a range of Gram-positive and Gram-negative bacteria .
  • Anticancer Potential
    • The compound has been explored for its potential in cancer therapy. It has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, the presence of the piperidine group may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .
  • Inhibition of Enzymatic Activity
    • This compound has been studied for its ability to inhibit certain enzymes involved in disease processes, including carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers have focused on:

  • Altering the piperidine moiety to improve solubility and bioavailability.
  • Modifying the sulfonamide group to increase potency against specific targets.

Drug Development

The compound serves as a lead structure in drug development programs targeting various diseases:

  • Antibacterial agents: Ongoing studies are aimed at developing more potent derivatives that can overcome bacterial resistance.
  • Anticancer drugs: Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation significantly. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and cell division.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound is compared to sulfonamide derivatives with varying substituents (Table 1). Key structural differences influence solubility, bioavailability, and antibacterial activity.

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide 1-Ethylpiperidin-3-yl C₁₃H₂₂N₄O₂S 298.41 Flexible aliphatic heterocycle
Sulfamethoxazole 5-Methylisoxazol-3-yl C₁₀H₁₁N₃O₃S 253.28 Rigid heterocycle, broad-spectrum
Sulfamethizole 5-Methyl-1,3,4-thiadiazol-2-yl C₉H₁₀N₄O₂S₂ 270.33 Thiadiazole ring, enhanced solubility
Sulfametazina 4-Methylpyrimidin-2-yl C₁₁H₁₂N₄O₂S 264.30 Pyrimidine ring, moderate lipophilicity
4-Amino-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide 3-Chloro-4-fluorophenyl C₁₂H₁₀ClFN₂O₂S 300.74 Halogenated aryl group, high stability

Physicochemical Properties

Solubility :

  • Sulfametazina demonstrates higher solubility in ethanol-water mixtures (up to 12 mg/mL at 25°C) compared to sulfamerazine, attributed to its pyrimidine ring’s polar nature .

Hydrogen Bonding and Crystal Packing: In sulfonamides such as 4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, intermolecular N–H···O and N–H···N hydrogen bonds stabilize the crystal lattice, correlating with low aqueous solubility .

Pharmacokinetic and Toxicological Profiles

  • Metabolism: Sulfamethoxazole undergoes acetylation and oxidation, whereas halogenated analogs (e.g., 4-amino-N-(4-iodophenyl) derivative) exhibit slower hepatic clearance due to steric hindrance .
  • Toxicity : Piperidine-containing sulfonamides may have reduced nephrotoxicity compared to thiadiazole derivatives, which are associated with crystalluria in acidic urine .

Biological Activity

4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, identified by CAS number 820231-21-8, exhibits various effects that may contribute to therapeutic applications, particularly in cardiovascular and neurological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O2S. The structure consists of an amino group, a piperidine ring, and a sulfonamide moiety, which are critical for its biological interactions.

Cardiovascular Effects

Recent studies have investigated the impact of sulfonamide derivatives on cardiovascular health. In an isolated rat heart model, compounds similar to this compound were shown to influence perfusion pressure and coronary resistance. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, demonstrated a significant decrease in perfusion pressure over time compared to control groups. This suggests that sulfonamide derivatives may modulate cardiovascular responses possibly through calcium channel interactions .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Aminoethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The results indicated that the tested compounds could interact with biomolecules affecting cardiac function by altering perfusion pressure and coronary resistance .

Anticancer Potential

Research has also pointed towards the anticancer properties of piperidine derivatives. Some studies have reported that compounds incorporating piperidine structures exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that modifications in the chemical structure of sulfonamides can lead to improved efficacy in cancer therapy.

The proposed mechanisms for the biological activities of this compound involve:

  • Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, leading to changes in cardiac function and vascular resistance.
  • Enzyme Inhibition : Some derivatives exhibit inhibition of enzymes related to cancer progression and neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies utilizing computational models like ADMET analysis have indicated favorable absorption and permeability characteristics for sulfonamide derivatives. However, further empirical studies are needed to confirm these predictions and evaluate their clinical relevance .

Case Studies

A notable case study highlighted the efficacy of a related piperidine derivative in treating neurodegenerative conditions by enhancing cholinergic activity while minimizing side effects associated with traditional therapies . This reinforces the potential of modifying existing drug frameworks to yield compounds with improved therapeutic indices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and piperidine functionalization. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (60–100°C), and catalysts (e.g., triethylamine). For yield optimization, techniques like continuous flow reactors or chromatography (HPLC) are recommended for purification . Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure intermediate purity before final coupling steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine and sulfonamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography (as in sulfonamide derivatives) provides definitive structural confirmation, particularly for stereochemistry . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for purity assessment (>95% purity threshold) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., tyrosine kinase or carbonic anhydrase) using fluorometric or colorimetric substrates. For antimicrobial screening, use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria. Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7, HeLa) can evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How does the compound’s structural flexibility (e.g., piperidine substitution, sulfonamide orientation) influence its enzyme inhibition efficacy?

  • Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) against crystallized enzyme targets (e.g., EGFR kinase PDB: 1M17). Compare binding affinities of analogs with varying substituents (e.g., methyl vs. ethyl groups on piperidine). Experimental validation via IC₅₀ measurements in kinase inhibition assays can resolve discrepancies between computational predictions and empirical data .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). Analyze structural analogs (e.g., trifluoromethyl-substituted derivatives) to isolate substituent effects. For example, ’s comparative table shows that methoxy vs. methyl groups on piperidine alter inhibition profiles by 2–3 orders of magnitude, highlighting the need for precise substituent characterization .

Q. How can computational models predict off-target interactions or toxicity risks?

  • Methodological Answer : Use QSAR (quantitative structure-activity relationship) models trained on sulfonamide databases to predict ADMET properties. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target proteins (e.g., hERG channels for cardiotoxicity). Experimental validation via patch-clamp electrophysiology or hepatocyte viability assays can confirm computational findings .

Data-Driven Analysis

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Methodological Answer : X-ray structures (e.g., sulfonamide monohydrates) reveal hydrogen-bonding networks between the sulfonamide group and active-site residues (e.g., His94 in carbonic anhydrase). Overlay docking poses with crystallographic data to identify steric clashes or favorable interactions. For example, ’s crystal structure highlights the role of water molecules in stabilizing the sulfonamide-enzyme complex, a factor often overlooked in docking studies .

Q. What experimental and computational methods are combined to optimize lead compound derivatives?

  • Methodological Answer : Employ fragment-based drug design (FBDD) to modify the piperidine or benzene ring. Use quantum mechanical calculations (DFT) to assess electronic effects of substituents (e.g., electron-withdrawing groups on sulfonamide reactivity). Synthesize a focused library of 10–20 analogs and screen via high-throughput SPR (surface plasmon resonance) for binding kinetics .

Tables for Comparative Analysis

Structural Feature Impact on Activity Reference
Piperidine N-ethyl substitutionEnhances blood-brain barrier penetration
Sulfonamide para-amino groupIncreases solubility but reduces logP
Trifluoromethyl substituentBoosts enzyme inhibition (ΔIC₅₀ = 10–100 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.